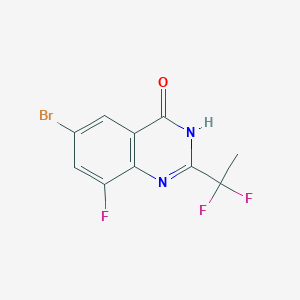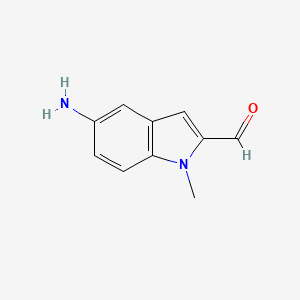
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring The methyl ester group at the 2-position of the pyrrole ring adds to its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-(trifluoromethyl)benzaldehyde.
Formation of Pyrrole Ring: The intermediate undergoes a condensation reaction with methyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrrole ring.
Esterification: The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the condensation and esterification steps, which allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Agrochemistry: The compound is explored for its use in the development of new agrochemicals, including herbicides and insecticides.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole: Contains a hydroxyl group and a pyrazole ring.
Uniqueness
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C14H12F3NO2 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
methyl 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-18-11(6-7-12(18)13(19)20-2)9-4-3-5-10(8-9)14(15,16)17/h3-8H,1-2H3 |
Clé InChI |
UHOVKAFCUFYLAN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)

![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)

![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)



